![molecular formula C19H18FN3O2 B2991729 N-(2-fluorophenyl)-6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 865591-68-0](/img/structure/B2991729.png)
N-(2-fluorophenyl)-6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an amide group (-CONH2), a pyrimidine ring (a six-membered ring with two nitrogen atoms), and a phenyl group (a six-membered carbon ring, -C6H5). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, compounds with similar structures are often synthesized through processes like ring closure reactions, Suzuki reactions, hydrolysis, and amidation reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray diffraction, NMR spectroscopy, and mass spectrometry are typically used to determine the structure of complex organic compounds .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the amide group could participate in hydrolysis reactions, and the pyrimidine ring could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Interaction with Ecto-5’-Nucleotidase
The compound has shown good potential for interacting with ecto-5’-nucleotidase in in silico studies . Ecto-5’-nucleotidase is a protein involved in the hydrolysis of adenosine monophosphate (AMP) to adenosine, a molecule that increases cancer growth through immune system suppression . This suggests that the compound could be used in the design of anti-cancer drugs .
Organic Intermediate
The compound is an organic intermediate having both functions of azabicyclo and amide groups . It is obtained by the ring closure reaction, the Suzuki reaction, the hydrolysis, and amidation reactions . This suggests that it could be used in the synthesis of other complex organic compounds .
Metabolic Pathways of New Fentanyl Analogs
The compound could potentially be involved in the metabolic pathways of new fentanyl analogs . These analogs have recently emerged on the drug markets worldwide with high potential for producing addiction and severe adverse effects including coma and death .
Luminescent Properties
The compound has been studied for its luminescent properties . The introduction of fluorine atoms and an increase in their number in the ligand structure of the resulting metal complexes promote the luminescence quantum yields and values of performance and brightness in EL cells .
Biological Activity
The compound has been studied for its biological activity . Its protistocidal, fungistatic, and antibacterial activities have been investigated .
Inhibitory Potential Against α-Glucosidase
The compound has shown excellent inhibitory potential against α-glucosidase . This suggests that it could be used in the treatment of diabetes .
Future Directions
properties
IUPAC Name |
N-(2-fluorophenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c1-11-7-9-13(10-8-11)17-16(12(2)21-19(25)23-17)18(24)22-15-6-4-3-5-14(15)20/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFKLQSTNYHGKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
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